((R)-2-Methyl-1-((S)-3-phenyl-2-(pyrazine-2-carboxamido)propanamido)propyl)boronic acid
Beschreibung
Structural Characterization and Molecular Properties
IUPAC Nomenclature and Stereochemical Configuration Analysis
The systematic IUPAC name for this compound is [(1R)-3-methyl-1-[(2S)-3-phenyl-2-(pyrazine-2-carbonylamino)propanamido]propyl]boronic acid . The nomenclature reflects its bifunctional boronic acid moiety, a central chiral carbon in the (R)-configuration at position 1, and a secondary chiral center in the (S)-configuration at position 2 of the propanamide backbone. Stereochemical assignments were confirmed via X-ray crystallography and nuclear magnetic resonance spectroscopy, which established the absolute configurations of both stereocenters. The phenyl and pyrazine substituents contribute to its planar aromatic regions, while the boronic acid group enables reversible interactions with biological targets.
Molecular Weight and Empirical Formula Determination
The empirical formula of bortezomib is C₁₉H₂₅BN₄O₄ , with a molecular weight of 384.237 g/mol . This was determined using high-resolution mass spectrometry and elemental analysis, which corroborated the stoichiometry of its constituent atoms. The boron atom is integral to its proteasome-inhibiting activity, forming covalent adducts with catalytic threonine residues.
Table 1: Molecular Formula and Weight
| Property | Value |
|---|---|
| Empirical Formula | C₁₉H₂₅BN₄O₄ |
| Molecular Weight (g/mol) | 384.237 |
Spectroscopic Characterization
Nuclear Magnetic Resonance Spectroscopy
Nuclear magnetic resonance spectroscopy revealed distinct signals corresponding to the compound’s stereochemistry and functional groups. In deuterated chloroform, the ^1^H NMR spectrum exhibited resonances at δ 9.38 (1H, d; J = 1.5 Hz) for the pyrazine proton, δ 8.73 (1H, d; J = 2.6 Hz) for the amide NH, and δ 7.26 (5H, m) for the phenyl group. The ^13^C NMR spectrum showed carbonyl carbons at δ 172.1 and 171.3 ppm, confirming the presence of two amide bonds.
Infrared Spectroscopy
Infrared spectroscopy identified a sharp absorption band at 1020 cm⁻¹ , attributed to the B–C bond stretching vibration. This peak is absent in biological matrices, making it a unique identifier for bortezomib in complex mixtures. Additional bands at 1647 cm⁻¹ (amide I) and 1540 cm⁻¹ (amide II) further validated the peptide backbone.
Mass Spectrometry
Liquid chromatography–tandem mass spectrometry (LC–MS/MS) quantified bortezomib using a transition of 367.3 → 226.3 m/z for the protonated molecular ion. The deuterated internal standard (bortezomib D₃) exhibited a transition at 370.3 → 229.2 m/z , ensuring assay specificity.
Table 2: Key Spectroscopic Data
| Technique | Key Observations |
|---|---|
| ^1^H NMR | δ 9.38 (pyrazine), 7.26 (phenyl) |
| ^13^C NMR | δ 172.1 (amide carbonyl) |
| IR | 1020 cm⁻¹ (B–C bond) |
| MS/MS | 367.3 → 226.3 m/z |
X-ray Crystallographic Studies and Solid-State Structure
X-ray diffraction (XRD) analyses of bortezomib polymorphs revealed distinct crystalline forms with variations in unit cell parameters and hydrogen-bonding networks. The boronic acid group participates in intermolecular hydrogen bonds with adjacent amide protons, stabilizing the lattice. One polymorph exhibited a monoclinic crystal system with space group P2₁ and unit cell dimensions a = 12.3 Å, b = 14.7 Å, c = 10.2 Å, and β = 105.6°. These studies confirmed the stereochemical integrity of the (R)- and (S)-configured centers in the solid state.
Computational Modeling of Electronic Properties
Density functional theory (DFT) simulations elucidated the electronic structure of bortezomib, highlighting the electron-deficient nature of the boronic acid moiety. The B–C bond’s partial double-bond character, arising from p-π conjugation, was calculated to contribute to its infrared absorption at 1020 cm⁻¹. Molecular electrostatic potential maps revealed regions of high electron density around the pyrazine ring, facilitating π-π interactions with aromatic residues in biological targets.
Eigenschaften
Molekularformel |
C18H23BN4O4 |
|---|---|
Molekulargewicht |
370.2 g/mol |
IUPAC-Name |
[(1R)-2-methyl-1-[[(2S)-3-phenyl-2-(pyrazine-2-carbonylamino)propanoyl]amino]propyl]boronic acid |
InChI |
InChI=1S/C18H23BN4O4/c1-12(2)16(19(26)27)23-17(24)14(10-13-6-4-3-5-7-13)22-18(25)15-11-20-8-9-21-15/h3-9,11-12,14,16,26-27H,10H2,1-2H3,(H,22,25)(H,23,24)/t14-,16-/m0/s1 |
InChI-Schlüssel |
JYDANKDUHBIQJA-HOCLYGCPSA-N |
Isomerische SMILES |
B([C@H](C(C)C)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)C2=NC=CN=C2)(O)O |
Kanonische SMILES |
B(C(C(C)C)NC(=O)C(CC1=CC=CC=C1)NC(=O)C2=NC=CN=C2)(O)O |
Herkunft des Produkts |
United States |
Vorbereitungsmethoden
Preparation of the Pyrazine-2-carboxamido Dipeptide Intermediate
The key intermediate, (S)-3-phenyl-2-(pyrazine-2-carboxamido)propanoic acid, is synthesized starting from L-phenylalanine derivatives. The pyrazine-2-carbonyl group is introduced via acylation using pyrazine-2-carbonyl chloride or pyrazine imidazolide reagents under mild conditions.
- Typical reagents: N-Pyrazinylcarbonyl-L-phenylalanine methyl ester or related esters.
- Conditions: Coupling in polar aprotic solvents such as DMF, using coupling agents like HBTU or TBTU, with bases such as diethylisopropylamine at 0 °C to room temperature.
- Purification: Extraction followed by silica gel chromatography.
Coupling with Boronic Acid-Containing Amino Acid Derivative
The boronic acid moiety is introduced via coupling with a boronate ester derivative, commonly (R)-BoroLeu-(+)-Pinanediol, which is a protected boronic acid amino acid analog.
- Coupling agents: HBTU or TBTU facilitate peptide bond formation.
- Base: Diethylisopropylamine is used to deprotonate and activate the amine.
- Solvent: DMF is preferred for solubility and reaction control.
- Temperature: Reaction initiated at 0 °C and allowed to stir at room temperature for 16 hours.
After coupling, the pinanediol protecting group is removed to yield the free boronic acid.
Deprotection and Hydrolysis to Free Boronic Acid
The boronate ester intermediate is hydrolyzed to the free boronic acid using potassium hydrogen difluoride (KHF2) in methanol.
- Conditions: Stirring at room temperature for 4 hours.
- Work-up: Concentration followed by addition of water and silica gel to aid purification.
- Isolation: Extraction with ethyl acetate, drying, and concentration.
- Yield: Typically moderate (around 20-25%).
Representative Experimental Procedure
In a reported procedure, N-(2-pyrazinylcarbonyl)-L-phenylalanine (75 mg, 0.26 mmol), (R)-BoroLeu-(+)-Pinanediol (100 mg, 0.28 mmol), and HBTU (110 mg, 0.29 mmol) were dissolved in DMF (2 mL) at 0 °C. Diethylisopropylamine (0.2 mL, 1.19 mmol) was added, and the mixture stirred at room temperature for 16 hours. After aqueous work-up and extraction, the crude product was purified by silica gel chromatography. The pinanediol group was removed by treatment with potassium hydrogen difluoride in methanol, yielding the target boronic acid compound.
Data Table Summarizing Key Preparation Steps
| Step | Reaction Type | Reagents/Conditions | Outcome/Yield | Notes |
|---|---|---|---|---|
| 1 | Pyrazine-2-carboxamido acylation | Pyrazine-2-carbonyl chloride, L-phenylalanine ester, HBTU, DIPEA, DMF, 0 °C to RT | Intermediate dipeptide | High purity, isolated by chromatography |
| 2 | Peptide coupling with boronate ester | (R)-BoroLeu-(+)-Pinanediol, HBTU, DIPEA, DMF, 0 °C to RT, 16 h | Protected boronate dipeptide | Efficient coupling, moderate yield |
| 3 | Hydrolysis of boronate ester | KHF2, methanol, RT, 4 h | Free boronic acid | Yield ~20-25%, purified by extraction and chromatography |
Research Findings and Notes on Preparation
- The boronic acid functional group is sensitive and requires protection during peptide coupling to avoid side reactions.
- The pinanediol group is a common protecting group for boronic acids, removable under mild fluoride ion conditions.
- Coupling efficiency and stereochemical integrity are maintained using mild coupling agents (HBTU/TBTU) and controlled temperatures.
- The pyrazine-2-carboxamide moiety is introduced early and remains stable throughout the synthesis.
- Alternative methods explored include direct hydrolysis of boronate esters and variations in protecting groups, but the described method remains the most reliable and reproducible.
Analyse Chemischer Reaktionen
Types of Reactions: (®-2-Methyl-1-((S)-3-phenyl-2-(pyrazine-2-carboxamido)propanamido)propyl)boronic acid undergoes various chemical reactions, including:
Oxidation: Boronic acids can be oxidized to form boronic esters or borates.
Reduction: Reduction reactions can convert boronic acids to boranes.
Substitution: Boronic acids can participate in substitution reactions, such as the Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or sodium periodate are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are employed.
Substitution: Palladium catalysts and bases like potassium carbonate are used in Suzuki-Miyaura coupling reactions.
Major Products: The major products formed from these reactions include boronic esters, borates, and various substituted aromatic compounds, depending on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, (®-2-Methyl-1-((S)-3-phenyl-2-(pyrazine-2-carboxamido)propanamido)propyl)boronic acid is used as a building block for the synthesis of complex molecules. Its ability to form reversible covalent bonds with diols makes it valuable in the development of sensors and catalysts .
Biology: In biological research, boronic acids are used for molecular recognition and binding to specific biological targets. This compound can be employed in the design of biochemical tools for sensing and detection of analytes, interference in signaling pathways, and enzyme inhibition .
Medicine: In medicine, boronic acids have shown potential as therapeutic agents. They are used in the development of drugs for the treatment of diseases such as cancer and diabetes. The unique structure of (®-2-Methyl-1-((S)-3-phenyl-2-(pyrazine-2-carboxamido)propanamido)propyl)boronic acid makes it a promising candidate for drug development .
Industry: In industrial applications, boronic acids are used in the production of polymers, coatings, and other materials. Their ability to form stable yet reversible bonds makes them useful in the development of self-healing materials and responsive systems .
Wirkmechanismus
The mechanism of action of (®-2-Methyl-1-((S)-3-phenyl-2-(pyrazine-2-carboxamido)propanamido)propyl)boronic acid involves its ability to form reversible covalent bonds with diols and other nucleophiles. This interaction is facilitated by the boronic acid group, which can coordinate with hydroxyl groups on target molecules . The compound’s structure allows it to interact with specific molecular targets, such as enzymes and receptors, thereby modulating their activity and influencing various biological pathways .
Vergleich Mit ähnlichen Verbindungen
Structural Analogues and Modifications
The compound belongs to a family of dipeptide boronic acids with variations in chain length, stereochemistry, and substituents. Key analogues include:
Key Observations :
Stability and Degradation
BTZ’s boronic acid group reacts with nucleophiles (e.g., water, alcohols), forming inactive derivatives (). Modifications in the target compound may improve stability:
Impurities and Isomers
Impurities arise from stereochemical deviations or boronate ester residues. For BTZ, common impurities include:
- Impurity C: 1-[[(2S)-1-oxo-3-phenyl-2-(pyrazinylcarbonyl)amino]propyl]amino]pentylboronic acid ().
- Impurity D: [(1R)-3-methyl-1-({(2R)-3-phenyl-2-[(pyrazin-2-ylcarbonyl)amino]propanoyl}amino)butyl]boronic acid (). The target compound likely generates analogous impurities during synthesis, necessitating rigorous chiral separation ().
Biologische Aktivität
((R)-2-Methyl-1-((S)-3-phenyl-2-(pyrazine-2-carboxamido)propanamido)propyl)boronic acid, also known by its CAS number 179324-69-7, is a boronic acid derivative that has garnered attention in medicinal chemistry due to its unique biological properties. This article explores its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound has the following molecular characteristics:
- Molecular Formula : C19H25BN4O4
- Molecular Weight : 384.24 g/mol
- CAS Number : 179324-69-7
The presence of the boronic acid moiety allows for reversible covalent bonding with diols, which is crucial for its biological interactions.
Mechanisms of Biological Activity
Boronic acids are known for their ability to interact with various biological molecules, particularly proteins and carbohydrates. The specific mechanisms through which ((R)-2-Methyl-1-((S)-3-phenyl-2-(pyrazine-2-carboxamido)propanamido)propyl)boronic acid exerts its effects include:
- Inhibition of Proteasome Activity : This compound has been shown to bind to the proteasome, a critical component of the cellular protein degradation pathway. By inhibiting proteasome activity, it can induce apoptosis in cancer cells .
- Reversible Binding to Saccharides : The boronic acid group allows for the formation of reversible covalent bonds with saccharides, which can modulate various biological processes including cell signaling and metabolic pathways .
- Oxidative Stability : Recent studies indicate that modifications to boronic acids can enhance their oxidative stability, making them more viable for therapeutic applications. The introduction of a carboxyl group can significantly increase resistance to oxidation by up to 10,000-fold .
Therapeutic Applications
The potential therapeutic applications of ((R)-2-Methyl-1-((S)-3-phenyl-2-(pyrazine-2-carboxamido)propanamido)propyl)boronic acid include:
- Cancer Treatment : Due to its proteasome-inhibiting properties, this compound may be effective in treating various cancers by promoting the accumulation of pro-apoptotic factors within cancer cells.
- Diabetes Management : Its ability to bind reversibly to glucose may offer new avenues for managing blood sugar levels in diabetic patients.
Case Studies and Research Findings
Several studies have investigated the biological activity and potential therapeutic uses of this compound:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
